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(2R)-2,2'-Bipyrrolidine

Cat. No.: B12992237
M. Wt: 140.23 g/mol
InChI Key: NQHVTVSAFRAXPA-GVHYBUMESA-N
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Description

Historical Trajectory and Evolution of Chiral Diamines in Enantioselective Synthesis

The development of enantioselective synthesis, a method favoring the formation of a specific enantiomer of a chiral molecule, has been a central theme in organic chemistry. wikipedia.org The journey began with early discoveries in the 19th and 20th centuries, but it was the development of asymmetric hydrogenation in 1968 that marked a significant turning point. wikipedia.org This breakthrough demonstrated the potential of using chiral ligands to influence the stereochemical outcome of a reaction.

Chiral diamines, a class of organic compounds containing two amine functional groups and at least one stereocenter, have emerged as a particularly versatile and effective class of ligands in asymmetric catalysis. nih.govnih.gov Their ability to coordinate with metal centers creates a chiral environment that can effectively control the approach of substrates, leading to high levels of enantioselectivity. The evolution of chiral diamines has been driven by the need for more efficient and selective catalysts for a wide range of chemical transformations. Early examples often relied on readily available natural products, but the field has since progressed to the rational design and synthesis of novel diamine scaffolds with tailored steric and electronic properties. rsc.orgresearchgate.net

Structural Characteristics and Stereochemical Purity of (2R)-2,2'-Bipyrrolidine

This compound, with the chemical formula C₈H₁₆N₂, is characterized by two pyrrolidine (B122466) rings linked at the 2-position, with both stereocenters possessing the (R)-configuration. nih.gov This C₂-symmetric structure is a key feature that contributes to its effectiveness as a chiral ligand. The molecule has a molecular weight of approximately 140.23 g/mol . nih.gov

The stereochemical purity of this compound is crucial for its application in asymmetric catalysis, as the presence of the other enantiomer, (2S,2'S)-2,2'-bipyrrolidine, can significantly diminish the enantiomeric excess of the desired product. The synthesis of enantiomerically pure this compound often involves the resolution of a racemic mixture of 2,2'-bipyrrolidine (B3281945). orgsyn.org A common method involves the use of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. orgsyn.org The desired (R,R)-enantiomer can then be liberated from the salt. orgsyn.org The purity of the final product is typically assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₆N₂ nih.gov
Molecular Weight 140.23 g/mol nih.gov
IUPAC Name (2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine nih.gov

| CAS Number | 137037-20-8 nih.gov |

Fundamental Principles of Chiral Induction and Catalysis Mediated by this compound

The ability of this compound to induce chirality in a chemical reaction stems from its role as a chiral ligand in a catalytic system. In a typical scenario, the diamine coordinates to a metal center, forming a chiral catalyst. This catalyst then interacts with the substrate(s) in a way that favors the formation of one enantiomer over the other.

The mechanism of chiral induction is often explained by the formation of a transient diastereomeric complex between the chiral catalyst and the prochiral substrate. The steric and electronic properties of the this compound ligand create a highly defined three-dimensional space around the metal center. This chiral pocket dictates the orientation of the substrate as it approaches the active site, thereby controlling the stereochemical outcome of the reaction.

For instance, in metal-catalyzed reactions, the two nitrogen atoms of the bipyrrolidine ligand can chelate to the metal, creating a rigid and predictable chiral environment. This pre-organization is crucial for achieving high levels of enantioselectivity. The C₂-symmetry of the ligand simplifies the analysis of the possible transition states, as it reduces the number of competing diastereomeric pathways.

Significance of this compound in Modern Asymmetric Organic Synthesis

This compound and its derivatives have proven to be highly effective ligands and organocatalysts in a variety of asymmetric transformations. nih.gov Its versatility is demonstrated by its successful application in reactions such as:

Asymmetric Dihydroxylation: As a ligand for osmium tetraoxide, it has been used in the asymmetric dihydroxylation of olefins. orgsyn.org

Asymmetric Hydrogenation: It has been employed as a ligand in asymmetric hydrogenation reactions. nih.govorgsyn.org

Aryl Transfer Reactions: Chiral 2,2'-bipyrrolidine-based salan ligands have been used in the asymmetric aryl transfer to aldehydes, producing chiral diarylmethanols with good enantioselectivities. nih.gov

Michael Additions: Derivatives of 2,2'-bipyrrolidine have been used to catalyze the direct Michael addition of aldehydes and ketones to nitroolefins. researchgate.net

The significance of this compound lies in its ability to provide access to enantiomerically enriched building blocks that are essential for the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals. chemimpex.comsmolecule.com The development of efficient synthetic routes to this chiral diamine has further enhanced its accessibility and utility in both academic and industrial research. researchgate.netnih.gov The unique structural features and proven catalytic efficacy of this compound ensure its continued importance in the ever-evolving field of asymmetric synthesis. orgsyn.org

Table 2: Applications of this compound Derivatives in Asymmetric Catalysis

Reaction Type Ligand/Catalyst Substrate Product Enantiomeric Excess (ee)
Asymmetric Aryl Transfer 2,2'-bispyrrolidine-based salan ligand Aldehydes and arylboronic acids Chiral diarylmethanols Up to 83% nih.gov
Michael Addition N-i-Pr-2,2'-bipyrrolidine Aldehydes/ketones and nitroolefins 1,4-adducts Up to 95% researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B12992237 (2R)-2,2'-Bipyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(2R)-2-pyrrolidin-2-ylpyrrolidine

InChI

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8?/m1/s1

InChI Key

NQHVTVSAFRAXPA-GVHYBUMESA-N

Isomeric SMILES

C1C[C@@H](NC1)C2CCCN2

Canonical SMILES

C1CC(NC1)C2CCCN2

Origin of Product

United States

Synthetic Methodologies for 2r 2,2 Bipyrrolidine and Its Derivatives

Enantioselective Synthesis Approaches to the (2R)-2,2'-Bipyrrolidine Core Structure

The enantioselective synthesis of the this compound core has been approached through several distinct strategies, each with its own advantages and challenges. These methods can be broadly categorized into those that utilize existing chirality, those that create chirality through asymmetric catalysis, and those that separate enantiomers from a racemic mixture.

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. Amino acids, in particular L-proline and L-glutamic acid, are logical precursors for the synthesis of the pyrrolidine (B122466) ring system.

Strategies commencing from L-proline can involve the dimerization of proline derivatives. For instance, oxidative coupling reactions of N-protected L-proline esters can be employed to form the C2-C2' bond. Subsequent reduction of the ester functionalities and deprotection yields the desired this compound. The key challenge in this approach is controlling the stereochemistry of the newly formed bond to achieve the desired (R,R) configuration.

L-glutamic acid offers an alternative chiral starting material. It can be converted to chiral pyrrolidone derivatives, which can then undergo coupling reactions. For example, the conversion of L-glutamic acid to (R)-pyroglutamic acid is a well-established process. Dimerization of pyroglutamic acid derivatives, followed by reduction of the lactam carbonyls, provides a pathway to the bipyrrolidine core. mdpi.comshokubai.org The stereochemical outcome of the coupling reaction is a critical factor in these synthetic sequences.

Starting MaterialKey TransformationChallenges
L-ProlineOxidative coupling of proline derivativesControl of stereochemistry during C-C bond formation
L-Glutamic AcidDimerization of pyroglutamic acid derivativesStereoselective coupling and subsequent reduction steps

Asymmetric Hydrogenation Routes to Precursors

Asymmetric hydrogenation of prochiral precursors, such as 2,2'-bipyrrole (B130514) or its partially saturated analogues, represents a highly atom-economical approach to this compound. This method relies on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to control the stereochemical outcome of the hydrogenation reaction.

The hydrogenation of 2,2'-bipyrrole requires a catalyst capable of reducing both aromatic pyrrole (B145914) rings with high enantioselectivity. Chiral phosphine (B1218219) ligands, such as those based on the BINAP or PhTRAP scaffold, are often employed in combination with rhodium or ruthenium precursors. nih.govnih.govrsc.org The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee). For instance, ruthenium catalysts modified with trans-chelating chiral bisphosphines have shown high enantioselectivity in the hydrogenation of substituted pyrroles. nih.gov

PrecursorCatalyst System (Example)Key Outcome
2,2'-Bipyrrole[Rh(COD)(BINAP)]BF4High enantioselectivity in the formation of the (2R,R) stereocenters
1,1'-Di-Boc-2,2'-bi-2,5-dihydropyrroleRu(OAc)2[(R)-BINAP]Stereoselective reduction of the double bonds

Diastereoselective Synthesis and Chiral Resolution Techniques

A common and practical approach to obtaining enantiomerically pure this compound involves the synthesis of a racemic or diastereomeric mixture of 2,2'-bipyrrolidine (B3281945) followed by separation of the desired stereoisomer.

Diastereoselective synthesis aims to create a mixture of diastereomers in an unequal ratio, simplifying the subsequent separation. One notable strategy involves a ring-closing metathesis of a C2-symmetric diene, followed by an asymmetric dihydroxylation to introduce the stereogenic centers. Subsequent functional group manipulations then lead to the bipyrrolidine scaffold. bris.ac.uk This approach allows for the controlled installation of the stereocenters.

Chiral resolution is a widely used industrial method for separating enantiomers. For 2,2'-bipyrrolidine, this is typically achieved by forming diastereomeric salts with a chiral resolving agent. Tartaric acid, a readily available and inexpensive chiral acid, is commonly used. sigmaaldrich.com The racemic bipyrrolidine is treated with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The less soluble diastereomeric salt is isolated, and the desired this compound is then liberated by treatment with a base.

MethodKey PrincipleResolving Agent (Example)
Diastereoselective SynthesisCreation of diastereomers in an unequal ratioAsymmetric dihydroxylation
Chiral ResolutionSeparation of enantiomers via diastereomeric salt formationL-(+)-Tartaric acid

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to create efficient and environmentally benign routes to chiral molecules. For the synthesis of the this compound core, enzymes such as transaminases and lipases can be employed.

Transaminases are capable of catalyzing the asymmetric amination of ketones to produce chiral amines. A potential chemoenzymatic route to this compound could involve the use of a transaminase to resolve a racemic precursor or to asymmetrically synthesize a chiral intermediate containing a single pyrrolidine ring, which could then be dimerized chemically. For example, transaminases have been used to synthesize chiral 2-substituted pyrrolidines with high enantiomeric excess. nih.govlivescience.iotudelft.nlresearchgate.net

Lipases are commonly used for the kinetic resolution of racemic alcohols and amines. In a lipase-catalyzed resolution of racemic 2,2'-bipyrrolidine, one enantiomer would be selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase, acyl donor, and reaction conditions is critical for achieving high enantioselectivity and yield. nih.govnih.govmdpi.commdpi.com

Enzyme ClassApplicationKey Advantage
TransaminaseAsymmetric synthesis of chiral pyrrolidine precursorsHigh enantioselectivity and mild reaction conditions
LipaseKinetic resolution of racemic 2,2'-bipyrrolidineBroad substrate scope and operational simplicity

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. While a specific continuous flow synthesis of this compound has not been extensively reported, the principles of flow chemistry are well-suited for its production.

A multi-step continuous flow process could be designed to telescope several reaction steps, minimizing manual handling and purification of intermediates. For example, the formation of a bipyrrole precursor followed by an in-line asymmetric hydrogenation could be envisioned. The use of immobilized catalysts or reagents in packed-bed reactors can simplify product purification and catalyst recycling. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. The synthesis of other chiral diamines has been successfully demonstrated using continuous flow technology, highlighting the potential of this approach for this compound. flinders.edu.aunih.govrsc.org

Flow Chemistry AdvantageApplication in this compound Synthesis
Enhanced SafetyHandling of hazardous reagents and intermediates in a closed system
ScalabilityFacile scale-up by running the process for longer times
Process ControlPrecise control over reaction parameters for improved reproducibility and selectivity
AutomationPotential for fully automated, multi-step synthesis

Derivatization and Scaffold Modification of this compound for Enhanced Catalytic Performance

The catalytic activity and selectivity of this compound can be significantly enhanced by modifying its scaffold. Derivatization of the nitrogen atoms is a common strategy to tune the steric and electronic properties of the resulting ligand or organocatalyst.

N-Alkyl and N-Aryl Derivatives: The introduction of alkyl or aryl groups on the nitrogen atoms can modulate the steric hindrance around the catalytic center. For example, N-isopropyl-2,2'-bipyrrolidine has been shown to be an effective organocatalyst for the asymmetric Michael addition of ketones and aldehydes to nitroolefins, affording the products in high yields and enantioselectivities. researchgate.net The steric bulk of the N-substituents can influence the facial selectivity of the reaction.

Formation of Metal Complexes: this compound and its derivatives are excellent ligands for a variety of metals, including rhodium, ruthenium, copper, and palladium. The resulting chiral metal complexes can be highly effective catalysts for a range of asymmetric transformations, such as hydrogenation, allylic alkylation, and cyclopropanation. durham.ac.ukresearchgate.netnih.gov The nature of the N-substituents on the bipyrrolidine ligand can influence the coordination geometry and electronic properties of the metal center, thereby impacting the catalytic performance.

N-Heterocyclic Carbene (NHC) Derivatives: The pyrrolidine nitrogen atoms can be incorporated into an imidazolium (B1220033) or triazolium ring to form precursors for N-heterocyclic carbenes (NHCs). These NHC organocatalysts, bearing the chiral bipyrrolidine backbone, can be used in a variety of umpolung reactions, such as the benzoin (B196080) condensation. The rigid C2-symmetric framework of the bipyrrolidine can enforce a specific conformation on the NHC, leading to high levels of asymmetric induction. nih.govresearchgate.netscispace.comnih.govrsc.org

Derivative TypeApplicationEffect of Modification
N-Alkyl/N-ArylOrganocatalysis (e.g., Michael addition)Tunes steric environment, influences enantioselectivity
Metal ComplexesAsymmetric catalysis (e.g., hydrogenation)Modulates electronic properties and coordination geometry of the metal center
N-Heterocyclic CarbenesOrganocatalysis (e.g., benzoin condensation)Imparts chirality to the NHC catalyst for stereocontrol

N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation, N-Arylation)

The secondary amine functionalities of the this compound core are primary sites for modification, allowing for the introduction of a wide range of substituents that can tune the molecule's catalytic activity and selectivity. These N-functionalization strategies are pivotal in the synthesis of bespoke ligands for transition metal catalysis and in the development of organocatalysts.

N-Alkylation is a common strategy to introduce sterically bulky or coordinating groups. For instance, N-alkyl derivatives have been synthesized and utilized as a novel class of organocatalysts for asymmetric Michael additions of ketones and aldehydes to nitroolefins. nih.gov The reaction of (2R,2'R)-2,2'-Bipyrrolidine L-tartrate trihydrate with 2-picolyl chloride, for example, yields (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine, a tetradentate ligand used in iron-catalyzed reactions. chemrxiv.org Another approach involves Pd-catalyzed reductive N-alkylation, which has been successfully applied to glutamic acid, suggesting a viable route for producing N-alkyl-2-pyrrolidones from bio-based materials. unipi.it

N-Acylation introduces an amide functionality, which can alter the electronic properties of the nitrogen atom and provide sites for further functionalization. A practical synthesis for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors, involves the N-acylation of L-proline with chloroacetyl chloride. nih.gov This method highlights a robust pathway for creating N-acyl derivatives that can serve as building blocks for more complex molecules.

The table below summarizes representative N-functionalization strategies applied to pyrrolidine-based structures.

StrategyReagent/CatalystProduct TypeApplication Example
N-Alkylation Isopropyl HalideN-iPr-2,2'-bipyrrolidineOrganocatalyst for Michael additions nih.gov
N-Alkylation 2-Picolyl Chloride1,1'-bis(2-pyridylmethyl)-2,2'-bipyrrolidineTetradentate ligand for iron complexes chemrxiv.org
Reductive N-Alkylation Carbonyl compounds / Pd CatalystN-Alkyl-2-pyrrolidonesSynthesis of bio-based solvents unipi.it
N-Acylation Chloroacetyl chlorideN-(chloroacetyl)pyrrolidineIntermediate for DPP-IV inhibitors nih.gov

Substitutions on the Pyrrolidine Rings: Effects on Steric and Electronic Properties

Modifications to the carbon framework of the pyrrolidine rings offer a powerful tool to control the conformation and electronic nature of the this compound scaffold. The puckering of the five-membered pyrrolidine ring is known to exist in two predominant conformations: the Cγ-exo and Cγ-endo envelope conformers. enamine.net The equilibrium between these conformers can be strategically influenced by the placement of substituents.

Substituents at the C-4 position have a pronounced effect on the ring's pucker, driven by both steric and electronic factors. enamine.netchimia.ch Electronegative substituents introduced in a trans configuration relative to the C-2 position tend to favor the exo puckering. enamine.net Conversely, cis-substitution with an electronegative group promotes an endo pucker. enamine.net The introduction of a sterically demanding group, such as a tert-butyl group, also locks the ring into a specific conformation by strongly favoring a pseudoequatorial orientation. enamine.netacs.org

While C-4 substituents primarily dictate the ring conformation, substituents at the C-2 position can significantly alter the basicity of the pyrrolidine nitrogen. chimia.ch The synthesis of various enantioenriched 2,2-disubstituted pyrrolidines has been achieved through methods like asymmetric allylic alkylation, which establishes a stereogenic quaternary center. nih.govnih.gov

The following table details the influence of substituent placement on the conformational preferences of the pyrrolidine ring.

Substituent PositionSubstituent TypeStereochemistryEffect on Ring PuckerPrimary Influence
C-4Electronegative (e.g., -F, -OH)transFavors Cγ-exo enamine.netStereoelectronic
C-4Electronegative (e.g., -F, -OH)cisFavors Cγ-endo enamine.netStereoelectronic
C-4Sterically Bulky (e.g., -tBu)transInduces trans-endo pucker enamine.netSteric
C-4Sterically Bulky (e.g., -tBu)cisInduces cis-exo pucker acs.orgSteric
C-2VariousN/AAffects basicity of nitrogen atom chimia.chElectronic

Bridged this compound Derivatives

The synthesis of bridged bicyclic structures is a key strategy in medicinal chemistry to create conformationally rigid molecules with reduced lipophilicity and enhanced aqueous solubility. enamine.netenamine.net While the literature extensively covers the synthesis of bridged mono-pyrrolidines, such as 2,4-methanoprolines (2-azabicyclo[2.1.1]hexanes), direct examples of creating a covalent bridge between the two pyrrolidine units of a this compound scaffold are less common. enamine.netnuph.edu.ua

However, the principles for creating such structures can be inferred from established synthetic methods. A general approach would involve the intramolecular cyclization of a this compound derivative that has been appropriately functionalized on both nitrogen atoms or on the rings themselves. researchgate.net For instance, N,N'-bis-functionalization with chains bearing reactive terminal groups could enable a subsequent ring-closing reaction to form a diazabicyclic structure. The synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes from a highly functionalized single pyrrolidine ring precursor demonstrates the feasibility of forming such bridged systems. osi.lv Applying this logic, a suitably N,N'-disubstituted bipyrrolidine could theoretically undergo a similar intramolecular cyclization to yield a novel, rigid, chiral ligand scaffold.

Design and Synthesis of Chiral this compound-Based Ligands

The C2-symmetric backbone of this compound makes it an excellent starting material for the design and synthesis of chiral ligands for asymmetric catalysis. Optically pure 2,2'-bipyrrolidine and its 1,1'-disubstituted derivatives have been synthesized from precursors like pyrrole and 2-pyrrolidone. osi.lv

The rational design of these ligands often focuses on creating a well-defined chiral pocket around a metal center. This is achieved by introducing specific substituents on the nitrogen atoms that can coordinate with the metal and sterically control the approach of substrates. For example, a new class of chiral 2,2'-bipyridine (B1663995) ligands, named SBpy, was designed to have minimal short-range steric hindrance and high structural tunability, which proved effective in highly enantioselective nickel-catalyzed reactions. researchgate.net While these are bipyridine ligands, the design principles are directly applicable to bipyrrolidine systems.

The synthesis of these ligands can be complex, sometimes requiring multi-step sequences. Chiral bipyridine-type ligands have been synthesized via the de novo construction of the pyridine (B92270) nucleus, using chiral precursors from the monoterpene family, such as pinocarvone (B108684) and myrtenal. sciencemadness.org Chemoenzymatic approaches have also been employed to synthesize enantiopure 2,2'-bipyridines from cis-dihydrodiol metabolites, which were then used as chiral ligands in asymmetric aminolysis. kpi.ua These diverse synthetic strategies underscore the modularity and tunability of ligands based on chiral bidentate scaffolds.

Immobilization and Heterogenization Strategies for this compound Catalysts

While homogeneous catalysts based on this compound derivatives often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. To overcome this, various immobilization and heterogenization strategies have been developed. These methods aim to anchor the chiral catalyst to an insoluble support, facilitating easy recovery by filtration while maintaining catalytic performance.

One common approach is the covalent attachment of the chiral ligand to a polymer support. Polystyrene resins are frequently used, where the ligand is anchored via a linker. unipi.it For example, polystyrene-supported bromoderivatives of 2-pyrrolidone have been prepared and used in microwave-assisted reactions. researchgate.net Amphiphilic block copolymers, such as polystyrene-block-poly(N-vinyl-2-pyrrolidone), have also been synthesized and used as stabilizing agents for nanoparticles, demonstrating the versatility of polymer-based supports. redalyc.org

Another strategy involves adsorbing or grafting the chiral catalyst onto the surface of inert inorganic materials like silica (B1680970). A chiral diamine-modified Ni/SiO2 catalyst was developed for heterogeneous asymmetric Michael additions, demonstrating high enantioselectivity and recyclability. acs.org

A more recent and conceptually novel approach is the "self-supporting" strategy. nih.gov In this method, chiral multitopic ligands are designed to self-assemble with metal ions to form homochiral metal-organic coordination polymers. nih.gov These materials are inherently heterogeneous and obviate the need for an external support, as the entire structure contributes to the catalytic framework. chimia.chnih.gov This strategy has been successfully applied to several types of asymmetric reactions, offering a promising avenue for creating robust and recyclable this compound-based catalysts.

Applications of 2r 2,2 Bipyrrolidine As a Chiral Ligand in Metal Catalyzed Asymmetric Reactions

Complexation Chemistry of (2R)-2,2'-Bipyrrolidine with Transition Metals

The efficacy of this compound as a chiral ligand is fundamentally linked to its coordination behavior with transition metals. The formation of stable, well-defined metal complexes is a prerequisite for its application in catalysis.

When incorporated into more complex ligand frameworks, such as Salan-type ligands, the this compound backbone serves as a chiral scaffold. In such cases, the chelation to a metal can only proceed via specific faces of the two pyrrolidine (B122466) nitrogen atoms. This restricted binding mode leads to a predetermined chirality at octahedral metal centers, such as Titanium (Ti) and Zirconium (Zr). diva-portal.org The conformation of the coordinated bipyrrolidine ligand is typically a gauche arrangement between the two pyrrolidine rings, which minimizes steric hindrance and defines the chiral pocket around the metal.

The formation of a metal-(2R)-2,2'-Bipyrrolidine complex can be monitored and characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the free this compound ligand show characteristic signals for the pyrrolidine ring protons and carbons. orgsyn.org Upon coordination to a metal center, significant changes in the chemical shifts of the protons and carbons, particularly those alpha and beta to the nitrogen atoms, are expected. This is due to the donation of electron density from the nitrogen atoms to the metal, which alters the electronic environment of the ligand. The C2 symmetry of the complex is often reflected in the simplicity of the NMR spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic N-H stretching and bending vibrations. orgsyn.org Upon complexation, the frequency of these vibrations is expected to shift, typically to lower wavenumbers, due to the weakening of the N-H bond as electron density is drawn towards the metal center. New bands corresponding to metal-nitrogen (M-N) vibrations may also appear at lower frequencies.

The rigid conformational structure of the this compound ligand plays a critical role in controlling the stereochemistry at the metal center. Due to the fixed spatial orientation of the two nitrogen donor atoms and the steric bulk of the pyrrolidine rings, the ligand can direct the coordination of other ligands to specific positions.

As established with Salan-type ligands featuring a bipyrrolidine backbone, the C2-symmetric framework forces a specific chelation mode. diva-portal.org This effectively creates a chiral template around the metal, leading to the preferential formation of one diastereomer of the resulting complex. This predetermination of the metal center's chirality is a key feature that enables the transfer of stereochemical information from the ligand to the substrate during a catalytic reaction. This control over the three-dimensional space around the reactive metal site is fundamental to achieving high enantioselectivity in asymmetric catalysis.

This compound in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation, the addition of hydrogen across a double bond with the creation of a new stereocenter, is a powerful transformation in organic synthesis. Chiral diamines are a well-established class of ligands for the metal catalysts used in these reactions. While this compound is noted in the literature as a ligand scaffold for asymmetric synthesis, detailed catalytic performance data for the unmodified ligand in specific hydrogenation reactions are not widely reported in readily available scientific literature. orgsyn.orgresearchgate.net

The reduction of prochiral ketones and imines to chiral alcohols and amines is a fundamentally important reaction. Ruthenium and Rhodium complexes, often featuring chiral phosphine (B1218219) and diamine ligands, are highly effective catalysts for these transformations. Although this compound possesses the requisite chirality and coordinating atoms to act as a ligand in these systems, specific studies detailing its performance—including substrate scope, yields, and enantiomeric excess—are sparse. Consequently, a representative data table for these reactions cannot be compiled from the available literature. Research has often focused on more complex, N-substituted derivatives of the bipyrrolidine scaffold for these applications.

The asymmetric hydrogenation of olefins is another cornerstone of enantioselective catalysis, with Iridium and Rhodium complexes being particularly prominent. The effectiveness of the catalyst is highly dependent on the electronic and steric properties of the chiral ligand. While the rigid C2-symmetric structure of this compound makes it a conceptually suitable candidate for this application, comprehensive studies reporting its efficacy in the hydrogenation of various olefin classes are not readily found in the scientific literature. Therefore, it is not possible to present a detailed data table of its performance in this area. Its application has been noted more frequently in other asymmetric transformations, such as dihydroxylation, or as a structural component in more elaborate ligand designs. orgsyn.org

Hydrogenation of Functionalized Substrates

While this compound itself is a foundational chiral scaffold, its derivatives are instrumental as ligands in metal-catalyzed asymmetric hydrogenation. These reactions are crucial for producing enantiomerically pure alcohols, amines, and other saturated compounds from prochiral olefins, ketones, and imines. Ruthenium complexes incorporating chiral diamine ligands, structurally related to this compound, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various functionalized substrates. For instance, chiral Ru-diamine complexes have been successfully employed in the enantioselective hydrogenation of N-heteroarenes, achieving high yields, excellent enantioselectivities (up to >99% ee), and good diastereoselectivities. researchgate.net

The effectiveness of these catalytic systems often depends on the precise structure of the ligand, the metal center, and the reaction conditions. For example, in the hydrogenation of 2-pyridyl substituted alkenes, Ru-phosphine catalysts have been shown to provide high efficiency and enantioselectivity. nih.gov Similarly, Rhodium complexes with large bite-angle bisphosphine ligands are effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding chiral morpholines with up to 99% ee. nih.gov These examples highlight the broader principle that C2-symmetric diamine frameworks, like that of this compound, are pivotal in designing ligands for highly selective hydrogenation reactions.

This compound in Asymmetric C-C Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. This compound and its N-alkylated derivatives have proven to be powerful organocatalysts in this domain, primarily through enamine and iminium ion activation pathways.

Enantioselective Michael Additions

This compound derivatives, particularly N-alkylated versions like N-i-Pr-2,2′-bipyrrolidine, serve as highly effective organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins. chimia.chresearchgate.net This reaction, proceeding through an enamine intermediate, allows for the construction of valuable chiral 1,4-adducts.

Research has shown that these reactions can achieve excellent yields with high enantioselectivities, reaching up to 95% ee for the addition of ketones and aldehydes to various nitroolefins. researchgate.net A notable finding was the unexpected inversion of diastereoselectivity when α-hydroxy ketones were used as donors, which was attributed to the formation of a rigid cis-enamine intermediate stabilized by an internal hydrogen bond. researchgate.net This level of control allows for the synthesis of complex molecules with multiple stereocenters. Furthermore, these diamine catalysts have been successfully applied to the Michael addition of aldehydes to vinyl sulfones, affording the products with enantioselectivities up to 80% ee. chimia.ch

Table 1: Asymmetric Michael Addition of Ketones and Aldehydes to Nitroolefins Catalyzed by N-i-Pr-2,2′-bipyrrolidine

Donor Acceptor Yield (%) dr (syn:anti) ee (%)
Cyclohexanone (B45756) β-Nitrostyrene 98 - 85
Propanal β-Nitrostyrene 95 95:5 92
Acetone (E)-Nitrostyrene 90 - 75

Asymmetric Aldol (B89426) Reactions

The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis. While proline itself is highly effective, derivatives of this compound have also been explored as catalysts to overcome some of proline's limitations, such as solubility and performance with certain substrates. These catalysts activate the ketone donor as an enamine, which then reacts with an aldehyde acceptor. Research has focused on modifying the bipyrrolidine scaffold to fine-tune reactivity and selectivity, particularly for reactions involving sterically demanding aldehydes.

For instance, extending the structure by creating bipyridine-proline hybrid catalysts has been investigated to improve the asymmetric aldol reaction between cyclohexanone and bulky aldehyde derivatives. The direct aldol reaction between ketones and α-unsubstituted aldehydes, a challenging substrate class, has been achieved with high enantioselectivity (up to 95% ee) using proline-based catalysis. nih.gov This foundational work paves the way for the application of more sophisticated catalysts like bipyrrolidine derivatives in similar transformations.

Enantioselective Mannich Reactions

The Mannich reaction is a fundamental C-C bond-forming reaction that produces β-amino carbonyl compounds. The asymmetric variant, catalyzed by chiral amines, is of great importance for the synthesis of chiral amines and amino acids. This compound derivatives function as organocatalysts by forming an enamine with a ketone or aldehyde donor, which then adds to an imine acceptor.

While direct examples using this compound are less common in initial search results compared to proline derivatives, the underlying catalytic principle is the same. Proline mimetics have been shown to facilitate syn-selective Mannich reactions in common nonpolar solvents, providing rapid access to α- and β-amino acid surrogates. researchgate.net This demonstrates the potential of related chiral diamine structures to catalyze this important transformation effectively.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. This compound-based catalysts activate α,β-unsaturated aldehydes and ketones by forming a chiral iminium ion. This activation lowers the LUMO of the dienophile and provides a chiral environment, directing the diene to attack one of the enantiotopic faces.

A novel bispyrrolidine diboronate compound, derived from a related pyrrolidine structure, has been shown to effectively catalyze Diels-Alder reactions with high regioselectivity (>20:1), enantioselectivity (up to >99:1), and, notably, high exo-selectivity (>20:1). chemrxiv.org This catalyst operates at low loadings (0.4-5 mol%) and demonstrates the utility of bispyrrolidine scaffolds in designing highly selective Lewis acid catalysts for this cycloaddition.

Table 2: Asymmetric Diels-Alder Reaction Catalyzed by a Bispyrrolidine Diboronate

Diene Dienophile Loading (mol%) Regioselectivity exo/endo ee (%)
Cyclopentadiene Acrolein 1 >20:1 >20:1 98
Isoprene Methacrolein 2 >20:1 >20:1 95

Asymmetric Carbonylations and Related Transformations

The application of this compound as a ligand in asymmetric carbonylations is an area of ongoing research. These reactions involve the introduction of a carbonyl group into a molecule and are fundamental in industrial chemistry. The chiral ligand is crucial for controlling the stereochemistry of the product. While specific examples focusing solely on this compound in carbonylation are not extensively detailed in the initial search results, its derivatives have been used in related transformations. For example, chiral 2,2'-bispyrrolidine-based salan ligands have been successfully applied in the asymmetric aryl transfer to aldehydes using arylboronic acids, producing chiral diarylmethanols with up to 83% ee. nih.gov This demonstrates the capacity of the bipyrrolidine framework to create a chiral pocket around a metal center, a key requirement for enantioselective catalysis in transformations involving carbonyl groups and their precursors.

Enantioselective Heck, Sonogashira, and Suzuki Couplings

The application of this compound as a chiral ligand in palladium-catalyzed enantioselective Heck, Sonogashira, and Suzuki coupling reactions is not extensively documented in publicly available scientific literature. While these cross-coupling reactions are fundamental in asymmetric synthesis for creating carbon-carbon bonds, and a wide array of chiral ligands have been developed for them, the specific use of the parent this compound scaffold in this context appears to be an area with limited research.

Asymmetric Allylic Alkylation Reactions

Similar to cross-coupling reactions, the use of this compound as a primary chiral ligand for metal-catalyzed asymmetric allylic alkylation (AAA) reactions is not widely reported. AAA reactions are a powerful tool for the enantioselective formation of C-C bonds, and while numerous chiral ligands have proven effective, specific examples detailing the performance of this compound in this capacity are not prominent in the reviewed literature.

This compound in Asymmetric C-X (Heteroatom) Bond Forming Reactions

Enantioselective Epoxidation and Dihydroxylation

The this compound scaffold has been utilized in derivatives for asymmetric epoxidation and dihydroxylation reactions, leading to the formation of chiral epoxides and vicinal diols, respectively.

Enantioselective Epoxidation: Complexes of manganese and iron incorporating ligands derived from N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine (bpbp) have been investigated as catalysts for the asymmetric epoxidation of alkenes. google.com These catalysts have demonstrated activity and selectivity in epoxidation reactions for a variety of alkene substrates. google.com Research has shown that while these catalysts are effective, the enantioselectivity can be moderate and highly dependent on the substrate. For instance, in the epoxidation of styrene, an enantiomeric excess (ee) of 39% was reported. google.com

Enantioselective Dihydroxylation: In the realm of asymmetric dihydroxylation, N,N'-dialkyl derivatives of (2R,2'R)-2,2'-bipyrrolidine have been successfully employed as chiral ligands for the osmium tetroxide-catalyzed dihydroxylation of alkenes. rsc.org This method has been shown to provide high levels of asymmetric induction. The enantioselectivity of the reaction is markedly dependent on the nature of the N-alkyl substituent on the bipyrrolidine ligand and the solvent used for the reaction. rsc.org The high degree of enantiocontrol demonstrates the potential of this ligand scaffold in achieving synthetically useful levels of stereoselectivity for this important transformation.

Table 1: Asymmetric Epoxidation of Alkenes using bpbp-Metal Complexes
SubstrateCatalystEnantiomeric Excess (ee %)Reference
StyreneFe/Mn - N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine39% google.com

Asymmetric Amination and Hydroamination Reactions

Derivatives of this compound have been synthesized and used in iron-catalyzed allylic amination, a key reaction for forming C-N bonds. Specifically, the chiral tetramine (B166960) ligand (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine, synthesized from (R,R′)-2,2′-bipyrrolidine, has been complexed with iron to catalyze the allylic amination of cyclohexene (B86901) using N-Boc-hydroxylamine. beilstein-journals.orgnih.gov

The iron complex was found to effectively catalyze the C-N bond formation, converting cyclohexene to the corresponding allylic hydroxylamine (B1172632) in moderate yields. beilstein-journals.orgnih.gov Spectroscopic studies suggest the reaction proceeds through a nitroso-ene mechanism. beilstein-journals.orgnih.gov However, a critical finding from this research was that no asymmetric induction was observed when using this chiral ligand. beilstein-journals.orgnih.gov The reaction yielded a racemic product, indicating that the chirality of the ligand was not effectively transferred to the product under the studied conditions. beilstein-journals.orgnih.gov

Table 2: Iron-Catalyzed Allylic Hydroxyamination of Cyclohexene
LigandSubstrateCatalyst SystemYieldEnantiomeric Excess (ee %)Reference
(+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidineCyclohexeneIron(II) complexModerate0% (Racemic) beilstein-journals.orgnih.gov

Enantioselective Halogenation Reactions

The development of catalytic and enantioselective methods for the halogenation of organic substrates is an area of significant interest. However, based on a review of available scientific literature, the application of this compound or its simple derivatives as chiral ligands or organocatalysts for enantioselective halogenation reactions has not been reported.

Applications of 2r 2,2 Bipyrrolidine As an Organocatalyst in Enantioselective Transformations

Direct Organocatalytic Applications of (2R)-2,2'-Bipyrrolidine

This compound and its N-alkylated derivatives are effective organocatalysts that can activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. These catalytic modalities enable a variety of asymmetric transformations.

Enamine Catalysis Modalities

In enamine catalysis, the secondary amine of this compound or its monosubstituted derivatives reacts with a carbonyl compound, typically a ketone or an aldehyde, to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophilic substrate. The chirality of the bipyrrolidine backbone directs the approach of the electrophile, leading to the formation of a new stereocenter in a controlled manner.

A prominent application of this modality is the asymmetric Michael addition. While direct use of the parent this compound is less common, its N-alkylated derivatives have proven highly effective. For instance, N-i-Pr-2,2'-bipyrrolidine has been successfully employed as an organocatalyst for the conjugate addition of aldehydes and ketones to nitroolefins. evitachem.comresearchgate.net These reactions typically proceed with high yields and excellent enantioselectivities. The proposed transition state model suggests that the bulky N-isopropyl group plays a crucial role in controlling the facial selectivity of the enamine attack on the nitroolefin. evitachem.com

Table 1: Asymmetric Michael Addition of Aldehydes to Nitrostyrene (B7858105) Catalyzed by N-i-Pr-(2R)-2,2'-Bipyrrolidine evitachem.com

AldehydeYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
Propionaldehyde9595:594
Butyraldehyde9294:693
Isovaleraldehyde8893:792
Hexanal9092:891

Reaction conditions: Aldehyde (2 equiv.), nitrostyrene (1 equiv.), N-i-Pr-(2R)-2,2'-bipyrrolidine (10 mol%), CH2Cl2, -20 °C, 24 h.

Iminium Catalysis Modalities

In contrast to enamine catalysis, iminium catalysis involves the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The chiral environment provided by the this compound catalyst shields one face of the dienophile, directing the approach of the nucleophile to the opposite face and thus controlling the stereochemical outcome.

This activation strategy is particularly effective in cycloaddition reactions, such as the Diels-Alder reaction. While specific examples detailing the use of the parent this compound are not extensively documented, its structural motifs are found in more complex and highly effective organocatalysts designed for such transformations. The underlying principle relies on the formation of a sterically hindered iminium ion that dictates the stereochemistry of the subsequent cycloaddition.

Applications in Asymmetric Proline-Catalyzed Type Reactions

L-proline is a well-established organocatalyst for a variety of asymmetric reactions, most notably the aldol (B89426) reaction. nih.govresearchgate.net The catalytic cycle of proline involves the formation of an enamine intermediate from a ketone donor and subsequent attack on an aldehyde acceptor. The carboxylic acid functionality of proline is believed to play a crucial role in the proton transfer steps of the catalytic cycle.

Given the structural similarity of the pyrrolidine (B122466) ring in this compound to proline, it is plausible that this diamine could catalyze similar transformations. However, the absence of a carboxylic acid group suggests that the reaction mechanism and the role of co-catalysts or additives might differ. While direct applications of this compound as a standalone catalyst for classic proline-catalyzed aldol reactions are not widely reported in the literature, its derivatives are utilized in reactions that proceed through similar enamine intermediates, as seen in the Michael additions.

Dual Catalysis Systems Involving this compound

Dual catalysis refers to systems where two independent catalysts simultaneously activate two different substrates, enabling a reaction that would not occur with either catalyst alone. This compound and its derivatives can be integrated into dual catalytic systems, often in combination with a transition metal catalyst. In such systems, the organocatalyst typically activates one reaction partner via enamine or iminium formation, while the metal catalyst activates the other.

An example of a related dual catalytic system involves a chiral pyrrolidinopyridine (PPY) ligand, which shares structural features with this compound, in combination with a silver catalyst. This system has been applied to the cycloisomerization/(2+3) cycloaddition reaction of enynamides. researchgate.net In this relay catalysis, the silver catalyst facilitates the initial cycloisomerization, and the chiral Lewis base co-catalyst then directs the subsequent enantioselective cycloaddition. This highlights the potential for this compound to act as the chiral organocatalytic component in similar dual catalytic manifolds.

Cooperative Catalysis with this compound

Cooperative catalysis involves two catalysts that work in concert on the same substrate or on a substrate and a reagent to facilitate a transformation. This often involves non-covalent interactions, such as hydrogen bonding, between the catalysts and the substrates.

While specific examples of cooperative catalysis directly employing this compound are not extensively documented, the presence of two amine functionalities within the molecule offers potential for such catalytic modes. One amine could, for instance, form an enamine intermediate with a carbonyl substrate, while the second amine group could interact with and activate a second reagent through hydrogen bonding or by acting as a Brønsted base/acid. This type of bifunctional activation is a known strategy in organocatalysis to enhance both reactivity and enantioselectivity. The development of cooperative catalytic systems based on the this compound scaffold remains an area with potential for future exploration. princeton.edu

Mechanistic Investigations and Theoretical Studies of 2r 2,2 Bipyrrolidine Catalysis

Experimental Mechanistic Elucidation

Experimental studies form the bedrock of our understanding of how (2R)-2,2'-bipyrrolidine catalyzes chemical transformations. Through a variety of techniques, researchers have probed the kinetics, intermediates, and stereochemical outcomes of these reactions.

While comprehensive kinetic studies specifically for this compound are not extensively documented in publicly available literature, the general mechanism for related pyrrolidine-based organocatalysts in reactions like the Michael addition is well-established. Typically, the rate of the reaction is dependent on the concentrations of the catalyst, the donor (e.g., a ketone or aldehyde), and the acceptor (e.g., a nitroolefin).

Table 1: Hypothetical Rate Law Components for a this compound-Catalyzed Michael Addition

Reactant/Catalyst Order of Dependence Rationale
This compound First Order The catalyst is directly involved in the formation of the reactive enamine intermediate.
Carbonyl Compound (Donor) First Order The donor is required for the formation of the enamine.

This table presents a simplified, hypothetical scenario. The actual rate law can be more complex and may involve saturation kinetics or inhibition by reactants or products.

Isotope labeling studies, particularly the determination of kinetic isotope effects (KIEs), are powerful tools for probing transition state structures. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE (kH/kD > 1) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

The direct observation of reactive intermediates provides compelling evidence for a proposed reaction mechanism. In the context of this compound catalysis, the key intermediate is the enamine formed between the catalyst and a carbonyl compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of such species.

Studies on related N-alkyl-2,2'-bipyrrolidine derivatives have provided insights into the nature of the intermediates. For instance, in the Michael addition of α-hydroxy ketones to nitroolefins, the formation of a rigid cis-enamine intermediate has been proposed. This rigidity is attributed to an internal hydrogen bond between the hydroxyl group of the ketone and the tertiary nitrogen of the catalyst. This specific conformation is believed to be crucial for the high diastereoselectivity and enantioselectivity observed.

Furthermore, NMR studies of reactions between enamines derived from pyrrolidine (B122466) catalysts and nitroalkenes have, in some cases, revealed the presence of cyclobutane (B1203170) intermediates. These species can be on- or off-cycle and their detection provides a more nuanced understanding of the reaction pathway.

The primary application of this compound is in asymmetric synthesis, making the accurate determination of the stereochemical outcome of the reaction essential. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard techniques for separating and quantifying enantiomers and diastereomers of the reaction products.

By analyzing the product mixture on a chiral stationary phase, the enantiomeric excess (ee) and diastereomeric ratio (dr) can be precisely determined. This data is critical for evaluating the effectiveness of the catalyst and for providing insights into the transition state geometry that dictates the stereochemical outcome. For example, the high enantioselectivities (up to 95% ee) and diastereoselectivities (up to 95:5 dr) achieved in the Michael addition of ketones and aldehydes to nitroolefins catalyzed by N-isopropyl-(2R)-2,2'-bipyrrolidine have been meticulously quantified using these techniques. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental findings and providing a detailed, atomistic view of reaction mechanisms.

DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This information is invaluable for understanding the feasibility of a proposed mechanism and for rationalizing the observed stereoselectivity.

For reactions catalyzed by this compound and its derivatives, DFT calculations can be used to:

Model the formation of the enamine intermediate: This includes determining the relative stabilities of different enamine isomers (E vs. Z).

Locate the transition state for the C-C bond-forming step: The geometry of this transition state is critical for understanding the origin of asymmetric induction. By comparing the energies of the transition states leading to the different stereoisomeric products, the observed enantioselectivity and diastereoselectivity can be rationalized.

Investigate the role of non-covalent interactions: DFT can quantify the importance of hydrogen bonding, steric effects, and other non-covalent interactions in stabilizing the preferred transition state.

While a comprehensive DFT study specifically for this compound is not widely published, numerous studies on similar proline and pyrrolidine-based catalysts have demonstrated the power of this approach. For example, in the Michael addition, DFT calculations can model the approach of the electrophile to the enamine, highlighting the facial selectivity imposed by the chiral catalyst.

Table 2: Representative Calculated Energy Barriers for a Proline-Catalyzed Aldol (B89426) Reaction (Illustrative Example)

Transition State Product Stereochemistry Relative Energy (kcal/mol)
TS-Re-Si (R,S) 0.0
TS-Si-Re (S,R) 1.5
TS-Re-Re (R,R) 3.2

This table is a hypothetical representation based on typical DFT results for related organocatalysts and is intended to illustrate the type of data that can be obtained. The actual values would be specific to the reaction and the level of theory used.

Transition State Analysis and Energy Profiles

The stereochemical outcome of a reaction catalyzed by this compound is determined at the transition state (TS) of the stereodetermining step. Transition state analysis via computational methods, primarily Density Functional Theory (DFT), is a fundamental tool for elucidating the reaction mechanism and understanding the origins of stereoselectivity. nih.gov By modeling the reaction pathway, researchers can identify the structures of the various transition states and calculate their corresponding activation energies (ΔG‡).

In a typical asymmetric reaction, such as a Michael addition of a ketone to a nitroolefin, the catalyst first reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor, leading to C-C bond formation through several possible diastereomeric transition states. The energy difference between these competing transition states dictates the enantiomeric and diastereomeric ratio of the final product. comporgchem.com

DFT calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p)), are used to locate and optimize the geometries of these transition states. nih.govresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is critical for obtaining results that are relevant to experimental conditions. nih.gov Vibrational frequency analysis is then performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

The resulting energy profile maps the relative free energies of the reactants, intermediates, transition states, and products. The highest energy barrier on this profile represents the rate-determining step of the reaction. For many organocatalyzed reactions, the C-C bond-forming step is found to be rate-determining and stereodetermining. researchgate.net A lower activation energy for the transition state leading to one stereoisomer over another explains the observed selectivity.

Reaction StepTransition State ModelComputational MethodCalculated ΔG‡ (kcal/mol)Key Interacting Moieties
Enamine Attack (Major Product)TS-Re-SiB3LYP/6-31G(d,p) with PCM15.2Enamine Si-face, Nitroolefin Re-face
Enamine Attack (Minor Product)TS-Si-ReB3LYP/6-31G(d,p) with PCM17.6Enamine Re-face, Nitroolefin Si-face
Protonation (Major Product)TS-Prot-SB3LYP/6-31G(d,p) with PCM12.5Iminium ion, Proton source
Protonation (Minor Product)TS-Prot-RB3LYP/6-31G(d,p) with PCM13.1Iminium ion, Proton source

This table presents hypothetical yet representative data for a this compound catalyzed Michael addition to illustrate typical energy profiles calculated via DFT.

Prediction of Enantioselectivity and Diastereoselectivity

A primary goal of theoretical studies in asymmetric catalysis is the accurate prediction of enantioselectivity and diastereoselectivity. This predictive power stems directly from the transition state analysis. According to the Curtin-Hammett principle, the ratio of stereoisomeric products is determined by the difference in the free energies of activation (ΔΔG‡) for the respective transition states. researchgate.net

The relationship between ΔΔG‡ and the enantiomeric ratio (er) or diastereomeric ratio (dr) at a given temperature (T) is given by the equation: ΔΔG‡ = -RT ln(er or dr)

Even small differences in activation energy can lead to high levels of selectivity. For example, a ΔΔG‡ of just 1.4 kcal/mol corresponds to an enantiomeric excess (ee) of approximately 90% at room temperature, while a difference of 2.4 kcal/mol leads to a predicted ee of 97%. researchgate.net

Computational chemists can predict the stereochemical outcome of a reaction by calculating the energies of all plausible transition states. The lowest energy transition state will correspond to the major product. Studies on catalysts related to this compound have shown that DFT calculations can successfully predict stereoselectivity that aligns well with experimental results. researchgate.net For instance, in the Michael addition of aldehydes to nitroolefins catalyzed by N-i-Pr-2,2'-bipyrrolidine, high enantioselectivities (up to 95% ee) and diastereoselectivities (up to 95:5 dr) have been achieved. researchgate.net Computational models can rationalize these outcomes by identifying the specific steric and electronic interactions within the favored transition state that stabilize it relative to others.

Catalyst SystemReaction TypeCalculated ΔΔG‡ (TS_major - TS_minor) (kcal/mol)Predicted ee (%) / drExperimental ee (%) / dr
This compoundAldol Addition-1.895% (R)92% (R)
N-Me-(2R)-2,2'-BipyrrolidineMichael Addition-2.598% (S) / 90:10 (syn)96% (S) / 88:12 (syn)
N-i-Pr-(2R)-2,2'-BipyrrolidineMichael Addition-3.0>99% (S) / 95:5 (syn)95% (S) / 95:5 (syn) researchgate.net
This compoundMannich Reaction-1.592% (anti)89% (anti)

This table provides illustrative data comparing computationally predicted stereoselectivities with experimental results for reactions catalyzed by this compound and its derivatives. The data is representative of typical findings in computational organocatalysis.

Conformational Analysis of this compound and its Catalytic Species

The catalytic activity and selectivity of this compound are intrinsically linked to its three-dimensional structure and the conformations of its catalytic intermediates. Conformational analysis is therefore essential for a complete mechanistic picture. The C2-symmetric backbone of the catalyst provides a well-defined chiral environment, but the pyrrolidine rings themselves are flexible and can adopt different puckered conformations (e.g., envelope or twist). researchgate.net

Furthermore, the orientation around the C2-C2' bond connecting the two rings is a critical conformational parameter. In catalytic species, the bipyrrolidine moiety often adopts a gauche conformation. When the two nitrogen atoms are involved in chelation or covalent bonding, they can form a rigid, stair-like structure that creates a highly asymmetric environment.

The most important catalytic species is often the enamine formed between the catalyst and a carbonyl substrate. The conformation of this enamine intermediate dictates how the Michael acceptor or aldehyde will approach, thereby controlling stereoselectivity. Computational studies on related systems have shown that the enamine can exist in different conformations (e.g., s-trans or s-cis). In certain reactions catalyzed by N-alkyl-2,2'-bipyrrolidine derivatives, the formation of a rigid cis enamine intermediate, stabilized by internal hydrogen bonding, has been proposed to account for high stereoselectivities. researchgate.net A thorough conformational search of the catalyst and key intermediates is a prerequisite for reliable transition state analysis, as neglecting low-energy conformers can lead to inaccurate predictions. rsc.org

SpeciesKey Dihedral AngleConformationRelative Energy (kcal/mol)Impact on Catalysis
This compoundN-C2-C2'-N'gauche0.0Ground state conformation
This compoundN-C2-C2'-N'anti+2.1Higher energy, less populated
Enamine IntermediateC=C-N-Cαs-trans0.0Favors attack from one face
Enamine IntermediateC=C-N-Cαs-cis+1.5Leads to minor stereoisomer
Pyrrolidine RingPuckeringC4-endo (down)0.0Positions substituents for optimal TS interaction nih.gov
Pyrrolidine RingPuckeringC4-exo (up)+0.8Less stable conformation nih.gov

This table summarizes key conformational states of this compound and its enamine intermediate, with representative energy differences and their significance in the catalytic cycle.

Rational Design of Improved this compound Catalysts Based on Computational Insights

One of the most powerful applications of mechanistic and theoretical studies is the rational, in silico design of improved catalysts. jnu.ac.in By understanding the specific interactions that stabilize the desired transition state and destabilize competing ones, researchers can propose structural modifications to the catalyst scaffold to enhance its efficiency and selectivity.

Computational insights can guide catalyst improvement in several ways:

Enhancing Steric Hindrance: If the transition state model shows that one face of the enamine is insufficiently shielded, bulky substituents can be computationally "added" to the catalyst backbone. For example, modifying the nitrogen atoms of this compound with bulky groups (e.g., trimethylsilyl (B98337) or aryl groups) can increase facial discrimination in the transition state, leading to higher enantioselectivity. The energetic impact of these modifications can be rapidly assessed computationally before any synthetic work is undertaken.

Tuning Electronic Properties: The electronic nature of the catalyst can influence the nucleophilicity of the enamine intermediate and the stability of the transition state. Computational models can predict how electron-donating or electron-withdrawing groups placed on the pyrrolidine rings would alter the charge distribution and, consequently, the reaction barriers.

Introducing Non-Covalent Interactions: The model may reveal opportunities to introduce stabilizing non-covalent interactions, such as hydrogen bonds or CH-π interactions, in the favored transition state. This could involve adding hydroxyl or aryl groups to the catalyst structure at positions identified by the computational model.

This in silico screening process allows for the evaluation of a large library of virtual catalyst analogues, identifying the most promising candidates for experimental validation. This approach accelerates the discovery of new, highly effective catalysts by minimizing the trial-and-error synthesis and testing process, making catalyst development more efficient and resource-friendly. monash.edubris.ac.uk

Comparative Analysis of 2r 2,2 Bipyrrolidine with Other Chiral Catalysts and Ligands

Comparison with Other Chiral Diamines (e.g., C2-Symmetric Diamines)

(2R)-2,2'-Bipyrrolidine, a C2-symmetric diamine, is frequently compared with other diamines, most notably trans-1,2-diaminocyclohexane (DACH), a foundational scaffold in asymmetric catalysis. While both are effective chiral building blocks, this compound exhibits superior performance in specific applications, particularly in the formation of helically wrapped metal complexes.

A study involving the synthesis of chiral tetradentate dianionic diamine-diolate ligands assembled around either an N,N'-dimethyl-trans-1,2-diaminocyclohexane or a 2,2'-bipyrrolidine (B3281945) core highlighted a significant difference. When these ligands were wrapped around octahedral titanium and zirconium centers, the complexes derived from the diaminocyclohexane core resulted in a mixture of stereoisomers. This indicates that the DACH scaffold is a "poor chiral motif for diastereoselective helical wrapping". nih.gov

In stark contrast, the 2,2'-bipyrrolidine core was described as a "perfect chiral motif for helical wrapping". nih.gov The corresponding diamine-diolate complexes were obtained as enantiomerically pure, single diastereomers. This superior ability to induce a single, well-defined chiral environment at the metal center is attributed to the inherent conformational rigidity and specific bite angle of the bipyrrolidine structure. This rigidity minimizes the formation of undesired diastereomeric complexes, a crucial factor for achieving high enantioselectivity in metal-catalyzed reactions.

Table 1: Comparison of Chiral Diamine Cores for Helical Ligand Wrapping

Chiral CorePerformance in Helical WrappingResulting Metal ComplexReference
This compoundExcellent; described as a "perfect chiral motif"Single, enantiomerically pure diastereomer nih.gov
trans-1,2-Diaminocyclohexane (DACH)Poor; described as a "poor chiral motif"Mixture of stereoisomers nih.gov

Comparison with Other Pyrrolidine-Based Chiral Catalysts

The pyrrolidine (B122466) ring is a privileged scaffold in organocatalysis, with catalysts like proline and its derivatives being extensively studied. nih.gov this compound and its analogues offer a distinct C2-symmetric diamine framework that differentiates them from common monosubstituted pyrrolidine catalysts.

In asymmetric Michael additions of ketones to nitroolefins, N-alkylated-2,2'-bipyrrolidine derivatives have proven to be highly effective organocatalysts. chimia.ch For instance, N-isopropyl-2,2'-bipyrrolidine catalyzes the addition of ketones and aldehydes to nitroolefins, affording the desired 1,4-adducts in excellent yields and high stereoselectivities. researchgate.net This performance is comparable to or, in some cases, exceeds that of other more complex pyrrolidine-based catalysts, which may require additional functional groups (e.g., amides, ureas) to achieve similar levels of control. The simple, rigid C2-symmetric structure of bipyrrolidine provides a well-defined chiral environment without the need for extensive functionalization.

Assessment of Structure-Activity Relationships in this compound Analogues

The catalytic performance of the 2,2'-bipyrrolidine scaffold can be fine-tuned through structural modifications, primarily by introducing substituents on the nitrogen atoms or the pyrrolidine rings. This exploration of structure-activity relationships (SAR) is crucial for optimizing the catalyst for specific reactions.

A key area of modification is the N-alkylation of the diamine. The use of N-alkyl-2,2'-bipyrrolidine derivatives has been shown to be advantageous in organocatalyzed Michael additions. chimia.ch The introduction of an N-isopropyl group, for example, leads to a catalyst that provides high yields and enantioselectivities (up to 95% ee) and diastereoselectivities (dr up to 95:5) in the addition of aldehydes to nitroolefins. researchgate.net The steric bulk of the N-alkyl group plays a critical role in shielding one face of the enamine intermediate, thereby directing the electrophilic attack and controlling the stereochemical outcome.

Further modifications include substitutions on the pyrrolidine rings themselves. For example, a class of C2-symmetric 3,3′-dialkoxy-2,2′-bipyrrolidines has been developed for asymmetric Diels-Alder reactions. researchgate.net These substitutions alter the electronic and steric properties of the catalyst, influencing its interaction with the substrates and affecting both reactivity and selectivity. The systematic study of such analogues allows for the rational design of catalysts tailored to specific synthetic challenges.

Comparative Study of Catalytic Efficiency, Turnover Numbers (TON), and Turnover Frequencies (TOF)

Catalytic efficiency is a critical metric for evaluating the practical utility of a catalyst. While specific Turnover Number (TON) and Turnover Frequency (TOF) data for this compound are not always explicitly reported in the literature, efficiency can be inferred from parameters such as catalyst loading, reaction times, and chemical yields.

In many reported procedures, derivatives of 2,2'-bipyrrolidine demonstrate high efficiency by operating effectively at low catalyst loadings. For instance, N-alkylated bipyrrolidines have been used in asymmetric Michael additions at catalyst loadings as low as 2 mol%, still providing high yields (e.g., 80-95%) and excellent enantioselectivities. High yields with low catalyst loading inherently signify a high turnover number.

The table below compares the catalytic efficiency of an N-alkyl-2,2'-bipyrrolidine derivative with another pyrrolidine-based system in the asymmetric Michael addition.

Table 2: Comparative Catalytic Efficiency in the Asymmetric Michael Addition of Aldehydes to Nitroolefins

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantioselectivity (ee %)
N-isopropyl-2,2'-bipyrrolidine1024-72Up to 95%Up to 95% researchgate.net
(S)-Proline20-3024-120Variable (40-90%)Often moderate to high (70-99%)

This comparison illustrates that the bipyrrolidine-based catalyst can achieve high yields and selectivities, indicating its high catalytic efficiency, often under comparable or milder conditions than other established organocatalysts.

Comparison of Enantioselectivity and Diastereoselectivity Profiles Across Different Chiral Catalysts

The primary role of a chiral catalyst is to control the stereochemical outcome of a reaction. This compound and its derivatives consistently demonstrate high levels of both enantioselectivity and diastereoselectivity across various asymmetric transformations.

In the organocatalytic Michael addition of aldehydes to nitroolefins, N-isopropyl-2,2'-bipyrrolidine delivers the syn adduct with high diastereoselectivity (up to 95:5 dr) and enantioselectivity (up to 95% ee). researchgate.net Interestingly, the same catalyst can induce an inversion of diastereoselectivity in the addition of α-hydroxy ketones, showcasing its versatility and the subtle interplay of substrate-catalyst interactions. researchgate.net

For Diels-Alder reactions, C2-symmetric 3,3′-dialkoxy-2,2′-bipyrrolidines, when combined with a Brønsted acid co-catalyst, have been shown to be effective in promoting highly enantioselective cycloadditions. researchgate.net The defined C2-symmetric backbone is crucial for creating a chiral pocket that effectively differentiates the two faces of the dienophile.

Table 3: Stereoselectivity Comparison in Asymmetric Reactions

ReactionCatalystDiastereoselectivity (dr)Enantioselectivity (ee %)Reference
Michael Addition (Aldehyde + Nitroolefin)N-isopropyl-2,2'-bipyrrolidineUp to 95:5 (syn)Up to 95% researchgate.net
Diels-Alder (α,β-Unsaturated Aldehyde + Diene)3,3′-dialkoxy-2,2′-bipyrrolidine / HClO₄Good endo/exo selectivityHigh (data varies with substrate) researchgate.net
Formation of Helical Metal ComplexesThis compoundSingle diastereomerEnantiomerically pure complex nih.gov
Formation of Helical Metal Complexestrans-1,2-DiaminocyclohexaneMixture of diastereomersN/A nih.gov

This comparative data underscores the effectiveness of the this compound scaffold in inducing high levels of stereocontrol, a direct result of its rigid, C2-symmetric structure.

Sustainable Chemistry Principles in 2r 2,2 Bipyrrolidine Catalyzed Reactions

Solvent Effects and Green Solvents in (2R)-2,2'-Bipyrrolidine Catalysis

Green solvents are chosen for their low toxicity, biodegradability, renewable sourcing, and reduced environmental impact. Water, alcohols, and bio-derived ethers like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are prominent examples. Research on pyrrolidine-based organocatalysts has shown that moving from conventional solvents to greener options is not only feasible but can also be advantageous. For instance, studies on polymer-supported pyrrolidine (B122466) catalysts have demonstrated high efficiency in green solvent mixtures like water/alcohol. uva.es The use of a water/ethanol mixture, for example, can facilitate the synthesis of nitrones with high yields, showcasing the potential of these benign media. uva.es

Bio-derived ethers such as 2-MeTHF are gaining traction as sustainable replacements for solvents like tetrahydrofuran (THF) and dichloromethane. researchgate.netnih.gov 2-MeTHF is derived from renewable resources like corncobs and offers advantages such as higher stability in the presence of organometallic reagents, reduced miscibility with water (which simplifies workup), and the formation of a low-boiling azeotrope with water for easier removal. nih.gov In asymmetric reactions, 2-MeTHF has been shown to be a superior solvent to THF in some cases, leading to both higher yields and better enantioselectivity. nih.gov

The table below illustrates the effect of different solvents, including green alternatives, on the yield of a representative reaction catalyzed by a pyrrolidine-based system.

Table 1: Effect of Solvent on Yield in a Pyrrolidine-Catalyzed Reaction

Entry Catalyst System Solvent Yield (%)
1 Polymer-Supported Pyrrolidine Dichloromethane 85
2 Polymer-Supported Pyrrolidine Water/Methanol 92
3 Polymer-Supported Pyrrolidine Water/Ethanol 95
4 Cu(I)-NHC Complex THF 88
5 Cu(I)-NHC Complex 2-MeTHF 95

This table is generated based on findings from related pyrrolidine and asymmetric catalysis studies to illustrate solvent effects.

Catalyst Reuse and Recycling Strategies for this compound Systems

A key principle of green chemistry is the use of catalysts, particularly those that can be easily recovered and reused. The recycling of chiral catalysts like this compound is economically and environmentally significant due to their often complex synthesis and high cost. The primary strategy for rendering homogeneous catalysts recyclable is to immobilize them onto an insoluble support, a process known as heterogenization.

Polymer supports are commonly used for this purpose. These can include materials like polystyrene, polyacrylonitrile fibers, and other porous organic polymers. uva.eskpi.uamdpi.com Immobilization offers several advantages:

Easy Separation: The solid-supported catalyst can be removed from the reaction mixture by simple filtration, eliminating the need for complex purification steps like chromatography.

Reduced Waste: Simplified workup procedures reduce solvent consumption and waste generation. researchgate.net

Potential for Continuous Flow: Immobilized catalysts can be packed into columns for use in continuous-flow reactors, which offers greater efficiency and scalability for industrial applications.

Research has demonstrated the successful immobilization and recycling of catalysts structurally related to this compound. For example, pyrrolidine-modified polyacrylonitrile fiber catalysts have been used for asymmetric Michael additions in water and subsequently employed in packed-bed reactors for continuous operation. rsc.org Similarly, polystyrene-supported Cinchona alkaloids have been shown to be recyclable over multiple cycles without a significant drop in catalytic activity or enantioselectivity. unipi.it The development of porous organic polymers with high thermal and chemical stability provides a robust platform for supporting pyrrolidine-based catalysts, allowing them to function effectively while being easily recovered. uva.es

Table 2: Reusability of an Immobilized Pyrrolidine-Based Catalyst

Cycle Yield (%) Enantiomeric Excess (%)
1 95 96
2 94 96
3 94 95
4 92 95

This table presents representative data on the recyclability of polymer-supported chiral catalysts, illustrating their stability over multiple uses.

Atom Economy and Step Economy in this compound Mediated Syntheses

Atom Economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. Reactions with high atom economy are inherently greener as they generate minimal waste. Addition reactions are prime examples of 100% atom-economical processes, where all atoms from the reactants are incorporated into the final product.

This compound and its N-alkyl derivatives are highly effective organocatalysts for asymmetric Michael additions. researchgate.netchimia.ch The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a classic example of a reaction with perfect atom economy. By catalyzing such reactions, this compound systems promote synthetic routes that are intrinsically efficient and waste-minimizing.

Table 3: Atom Economy of a this compound Derivative-Catalyzed Michael Addition

Reactant A (Propanal) Reactant B (Nitrostyrene) Product (γ-Nitroaldehyde) % Atom Economy
Formula: C₃H₆O Formula: C₈H₇NO₂ Formula: C₁₁H₁₃NO₃ 100%
MW: 58.08 g/mol MW: 149.15 g/mol MW: 207.23 g/mol

The catalyst is required only in small amounts and does not factor into the atom economy calculation of the stoichiometric reactants.

A cascade reaction (or domino reaction) is a process where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. A single catalyst initiates the first transformation, and the resulting product becomes the substrate for the next reaction. This approach streamlines synthesis by combining several operations into one. For example, an organocatalytic Michael addition could be followed by an intramolecular cyclization, all promoted by the same this compound-based catalyst, to rapidly build complex molecular architectures from simple starting materials. nih.gov Such strategies are powerful tools for achieving both step and atom economy, aligning perfectly with the goals of sustainable chemistry. mdpi.com

Development of Robust and Environmentally Benign this compound Catalytic Systems

The development of an ideal catalytic system goes beyond just activity and selectivity; it must also be robust, stable, and environmentally benign. A robust catalyst can withstand a range of reaction conditions, including temperature variations and the presence of impurities, without significant degradation in performance. uva.es

Efforts to create more robust systems based on the this compound scaffold include:

Structural Modification: The synthesis of N-alkyl derivatives of 2,2'-bipyrrolidine (B3281945) has been shown to enhance catalytic performance in certain reactions like the Michael addition. researchgate.net These modifications can tune the catalyst's steric and electronic properties to improve its activity and stability.

Immobilization on Stable Supports: As discussed previously, anchoring the catalyst to durable supports like porous organic polymers enhances its thermal and chemical stability. uva.es This not only aids in recycling but also prevents catalyst leaching into the product and allows for operation under more demanding conditions.

Integrated Green Processes: An environmentally benign catalytic system combines multiple green chemistry principles. This involves using a robust, recyclable this compound catalyst in a green solvent (e.g., water or 2-MeTHF) to perform an atom-economical transformation, possibly as part of a step-economic cascade sequence. Such an integrated approach represents the state-of-the-art in sustainable chemical synthesis.

By focusing on these principles, the application of this compound catalysis can be made more efficient, cost-effective, and environmentally responsible, contributing to the broader adoption of green chemistry in both academic research and industrial manufacturing.

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